molecular formula C17H17N3O3S B11663791 methyl 4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]benzoate

methyl 4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]benzoate

Cat. No.: B11663791
M. Wt: 343.4 g/mol
InChI Key: LZFNSRAANWDXEU-YBFXNURJSA-N
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Description

Methyl 4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]benzoate is a complex organic compound with a unique structure that includes a pyridine ring, a benzoate ester, and a hydrazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]benzoate typically involves multiple steps. One common method includes the reaction of 4-formylbenzoic acid with 2-(pyridin-2-ylsulfanyl)propanoyl hydrazine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring or the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include reduced forms of the hydrazinylidene group or the benzoate ester.

    Substitution: Products depend on the nucleophile used, such as substituted pyridine or benzoate derivatives.

Scientific Research Applications

Methyl 4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(pyridin-2-ylsulfanyl)methyl]benzoate
  • 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole

Uniqueness

Methyl 4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]benzoate is unique due to its specific structural features, such as the hydrazinylidene group and the combination of pyridine and benzoate moieties

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

methyl 4-[(E)-(2-pyridin-2-ylsulfanylpropanoylhydrazinylidene)methyl]benzoate

InChI

InChI=1S/C17H17N3O3S/c1-12(24-15-5-3-4-10-18-15)16(21)20-19-11-13-6-8-14(9-7-13)17(22)23-2/h3-12H,1-2H3,(H,20,21)/b19-11+

InChI Key

LZFNSRAANWDXEU-YBFXNURJSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)C(=O)OC)SC2=CC=CC=N2

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)C(=O)OC)SC2=CC=CC=N2

Origin of Product

United States

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